
Thiethylperazine malate
概要
説明
Thiethylperazine malate is a compound belonging to the phenothiazine class, primarily used as an antiemetic. It is particularly effective in treating nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins . This compound is a dopamine antagonist and does not prevent vertigo or motion sickness .
作用機序
チエチルペラジンマレアートは、ドーパミン受容体(タイプ1、2、および4)、セロトニン受容体(タイプ2Aおよび2C)、ムスカリン受容体(タイプ1〜5)、α1アドレナリン受容体、およびヒスタミンH1受容体を拮抗することにより、その効果を発揮します . この幅広い受容体拮抗作用は、脳内のこれらの神経伝達物質の作用を阻害することにより、悪心と嘔吐を軽減するのに役立ちます .
類似の化合物:
クロルプロマジン: 抗精神病薬および制吐剤として使用される別のフェノチアジン誘導体。
プロクロルペラジン: チエチルペラジンと同様に、重度の悪心と嘔吐の抑制に使用されます。
プロメタジン: 抗ヒスタミン薬と制吐剤として使用されます。
比較: チエチルペラジンマレアートは、β-アミロイドを脳からクリアする輸送タンパク質ABCC1を活性化する能力においてユニークであり、クロルプロマジン、プロクロルペラジン、またはプロメタジンには見られない特徴です . さらに、チエチルペラジンは、ドーパミン受容体よりもセロトニン受容体に対する親和性が高く、これはその独特の薬理学的プロファイルに貢献する可能性があります .
生化学分析
Biochemical Properties
Thiethylperazine malate is an antagonist of dopamine receptors (DRD1, DRD2, DRD4) as well as of 5-HT 2A, 5-HT 2C receptors, mAChRs (1 through 5), α 1 adrenergic receptor and H 1 receptor . It interacts with these receptors and inhibits their function, which leads to its antiemetic effects .
Cellular Effects
This compound influences cell function by antagonizing various receptors. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on various receptors. It binds to these receptors and inhibits their function . This can lead to changes in gene expression and cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is mainly metabolized in the liver, and only 3% is eliminated unchanged
Transport and Distribution
This compound is highly lipophilic and binds with membranes and serum proteins (over 85%) . It accumulates in organs with high blood flow and penetrates the placenta
準備方法
合成経路と反応条件: チエチルペラジンマレアートの合成には、いくつかのステップが含まれます。3-(エチルスルファニル)アニリンと2-クロロ安息香酸とのゴールドバーグ反応により、ジアリールアミンが生成されます。次に、アントラニル酸残基のカルボキシル基を熱分解的に除去します。硫黄とヨウ素で処理すると、フェノチアジンが主に生成されます。 1-(γ-クロロプロピル)-4-メチルピペラジンとのアルキル化を、ソジアミドの存在下で実施すると、チエチルペラジンが得られます .
工業生産方法: チエチルペラジンマレアートの工業生産には、同様の合成経路が使用されますが、より大規模です。 このプロセスには、温度、圧力、pHなどの反応条件を厳密に制御して、最終生成物の高収率と純度を確保することが含まれます .
化学反応の分析
反応の種類: チエチルペラジンマレアートは、以下を含むさまざまな化学反応を起こします。
酸化: この反応により、硫黄を含む側鎖が変化する可能性があります。
還元: 特定の条件下では、フェノチアジン環が還元される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元は部分的または完全に還元されたフェノチアジン誘導体を生成する可能性があります .
4. 科学研究アプリケーション
チエチルペラジンマレアートは、広範囲の科学研究アプリケーションを持っています。
化学: フェノチアジンの反応性を研究する際のモデル化合物として使用されます。
科学的研究の応用
Pharmacological Profile
Thiethylperazine malate acts as a dopamine antagonist , primarily targeting the D2 receptors in the central nervous system. This mechanism is crucial for its effectiveness in managing nausea and vomiting. It is structurally related to other phenothiazines but has a distinct pharmacodynamic profile that allows for its specific therapeutic uses.
Clinical Applications
-
Management of Nausea and Vomiting
- Chemotherapy-Induced Nausea : this compound is effective in alleviating nausea and vomiting caused by mildly emetic chemotherapy agents. It is often administered in conjunction with other antiemetic therapies to enhance efficacy .
- Postoperative Nausea : The compound is frequently used to prevent nausea and vomiting following surgical procedures, particularly when administered shortly before the termination of anesthesia .
-
Other Indications
- Vertigo : While not primarily indicated for vertigo, thiethylperazine has been explored for its potential benefits in managing symptoms associated with vestibular disorders .
- Psychiatric Uses : Due to its dopamine antagonism, thiethylperazine has been investigated for use in treating certain psychiatric conditions, including agitation and psychotic symptoms in dementia .
Case Studies
- Case Study 1 : A double-blind study conducted on 40 patients demonstrated significant reductions in nausea and vomiting when treated with thiethylperazine dimaleate compared to a placebo. The results indicated its effectiveness in postoperative settings .
- Case Study 2 : Anaphylactic reactions were reported in a pediatric patient receiving thiethylperazine, highlighting the need for careful monitoring of side effects, particularly extrapyramidal symptoms (EPS) common with phenothiazines .
Data Summary
Application Area | Description | Evidence Level |
---|---|---|
Chemotherapy-Induced Nausea | Effective as an adjunct therapy | High |
Postoperative Nausea | Administered pre-anesthesia to prevent nausea | High |
Management of Vertigo | Limited evidence; potential benefit noted | Moderate |
Psychiatric Disorders | Investigated for agitation and psychosis | Moderate |
Safety and Side Effects
This compound is generally well-tolerated; however, it can cause side effects typical of dopamine antagonists, including:
- Extrapyramidal symptoms (EPS)
- Sedation
- Hypotension
- Allergic reactions (rare)
Monitoring is essential, especially in vulnerable populations such as children or those with existing CNS conditions .
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Prochlorperazine: Similar to thiethylperazine, it is used to control severe nausea and vomiting.
Promethazine: Used for its antihistamine and antiemetic properties.
Comparison: Thiethylperazine malate is unique in its ability to activate the transport protein ABCC1, which clears beta-amyloid from the brain, a feature not shared by chlorpromazine, prochlorperazine, or promethazine . Additionally, thiethylperazine has a higher affinity for serotonin receptors compared to dopamine receptors, which may contribute to its distinct pharmacological profile .
生物活性
Thiethylperazine malate, a derivative of the phenothiazine class, is primarily recognized for its antiemetic properties. It functions as a dopamine antagonist and is utilized in clinical settings to manage nausea and vomiting associated with various medical treatments. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is known to interact with multiple neurotransmitter systems. It exhibits antagonistic activity at several receptors, including:
- Dopamine Receptors : Primarily DRD1, DRD2, and DRD4
- Serotonin Receptors : 5-HT2A and 5-HT2C
- Muscarinic Acetylcholine Receptors : mAChRs (1-5)
- Adrenergic Receptors : α1
- Histamine Receptors : H1
This broad receptor profile contributes to its efficacy in treating nausea and vomiting while also presenting a risk for extrapyramidal symptoms (EPS) due to dopamine antagonism .
Pharmacodynamics
This compound's mechanism of action is primarily through its antagonism of dopamine and serotonin receptors. This action is particularly significant in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS), where it mitigates nausea and vomiting .
Key Pharmacodynamic Properties:
Property | Details |
---|---|
Dopamine Antagonism | Blocks D2 receptors, reducing dopaminergic stimulation associated with nausea. |
Serotonin Antagonism | Inhibits 5-HT2A receptors, contributing to antiemetic effects. |
Anticholinergic Effects | Modulates mAChR activity, which can influence gastrointestinal motility. |
Alpha-Adrenergic Activity | May cause sedation and hypotension in some patients due to α1 receptor blockade. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high lipophilicity, leading to significant protein binding (over 85%) and extensive distribution in well-perfused organs. The drug is metabolized predominantly in the liver, with approximately 3% eliminated unchanged .
Key Pharmacokinetic Parameters:
Parameter | Value/Details |
---|---|
Half-Life | Approximately 12 hours |
Protein Binding | >85% |
Metabolism | Primarily hepatic; extensive first-pass metabolism |
Elimination Route | Mainly hepatic; minimal renal excretion |
Clinical Applications
This compound has been effectively used in various clinical scenarios:
- Nausea and Vomiting Management : Particularly useful during anesthesia, chemotherapy, and radiation therapy.
- Antipsychotic Potential : Although not marketed as an antipsychotic, it may exhibit efficacy in managing symptoms of schizophrenia due to its receptor profile.
- Case Studies :
Safety Profile and Adverse Effects
While this compound is effective, it is associated with several adverse effects:
- Extrapyramidal Symptoms (EPS) : Including akathisia, dystonia, and tardive dyskinesia.
- Sedation and Hypotension : Due to its antihistaminic and alpha-blocking properties.
- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition that can occur with antipsychotic medications.
Adverse Effects Summary:
Adverse Effect | Incidence/Notes |
---|---|
Extrapyramidal Symptoms | Common; dose-dependent |
Sedation | Moderate; varies by individual |
Hypotension | Observed particularly with intravenous administration |
NMS Risk | Rare but potentially fatal; requires immediate attention |
特性
IUPAC Name |
2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHLZDYRHLACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1420-55-9 (Parent) | |
Record name | Thiethylperazine malate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045586 | |
Record name | Thiethylperazine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-63-1 | |
Record name | Thiethylperazine malate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiethylperazine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIETHYLPERAZINE MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Thiethylperazine: a clinical investigation of a new anti-emetic drug"?
A1: The research paper focuses on investigating the clinical efficacy and safety of thiethylperazine as a new anti-emetic drug []. This likely involves evaluating its effectiveness in preventing or reducing nausea and vomiting in a clinical setting.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。